molecular formula C17H20N2O3 B4848075 4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID

4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID

Cat. No.: B4848075
M. Wt: 300.35 g/mol
InChI Key: NUBMWSNTHYFSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound featuring an indole moiety, a cyclohexane ring, and a carboxylic acid group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to formylation to introduce the formamido group. The final step involves the attachment of the cyclohexane-1-carboxylic acid moiety through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of an indole ring, a formamido group, and a cyclohexane-1-carboxylic acid moiety. This unique structure contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[(1H-indole-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16(15-9-13-3-1-2-4-14(13)19-15)18-10-11-5-7-12(8-6-11)17(21)22/h1-4,9,11-12,19H,5-8,10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBMWSNTHYFSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID
Reactant of Route 6
4-{[(1H-INDOL-2-YL)FORMAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.